2-(4-Ethoxyphenoxy)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) typically involves the esterification of butyric acid with p-ethoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Ethoxyphenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) involves its interaction with various molecular targets and pathways. It can modulate gene expression by acting as a histone deacetylase inhibitor, leading to changes in chromatin structure and gene transcription. Additionally, it may interact with specific receptors on the cell surface, triggering signaling pathways that influence cellular functions.
Comparison with Similar Compounds
2-(4-Ethoxyphenoxy)butanoic acid can be compared with other similar compounds such as:
Butyric acid: A simple short-chain fatty acid with a four-carbon backbone.
Indole-3-butyric acid:
Phenoxyacetic acid: A compound with a similar phenoxy group but different overall structure.
The uniqueness of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) lies in its specific combination of the butyric acid backbone with the p-ethoxyphenoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(4-ethoxyphenoxy)butanoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-11(12(13)14)16-10-7-5-9(6-8-10)15-4-2/h5-8,11H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
ZUYNVKYBZLGKMH-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
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